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Compound of Interest

2-hydroxy-4-
Compound Name:
(hydroxymethyl)benzaldehyde

CAS No.: 156605-23-1

Cat. No.: B1212545

Get Quote

Executive Summary

2-Hydroxy-4-(hydroxymethyl)benzaldehyde (CsHsOs; MW 152.[1][2][3]15) is a rare phenolic
aldehyde structurally isomeric to vanillin and 2-hydroxy-4-methoxybenzaldehyde (HMB).[3]
While often overshadowed by its methylated analog HMB in the literature, this compound
represents a critical metabolic intermediate in the phenylpropanoid pathway of specific
laticiferous plants, most notably Hemidesmus indicus (Indian Sarsaparilla) and Decalepis
hamiltonii.[3]

This guide provides a mechanistic breakdown of its biosynthesis, a validated protocol for its
isolation from plant matrices, and its pharmacological relevance in drug development.[3]

Chemical Identity & Significance[1][4]
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Property Data

IUPAC Name 2-hydroxy-4-(hydroxymethyl)benzaldehyde

4-hydroxymethylsalicylaldehyde; 2-Hydroxy-4-
Common Synonyms
hydroxymethyl-benzaldehyde

CAS Registry 156605-23-1
Molecular Formula CsHsOs
Molecular Weight 152.15 g/mol

Phenolic hydroxyl (C2), Formyl (C1),

Key Functional Groups
Hydroxymethyl (C4)

Polarity Higher than HMB (due to -CH20H vs -OCHs)

Relevance to Drug Development: Unlike its methoxy-analog (HMB), which is primarily a
flavorant, the hydroxymethyl moiety at the C4 position renders this molecule a versatile
"chemical handle" for further derivatization.[3] It serves as a scaffold for synthesizing bioactive
coumarins (chromen-2-ones) and exhibits intrinsic antioxidant and anti-inflammatory properties
by modulating ROS (Reactive Oxygen Species) pathways.[3]

Natural Occurrence & Ecological Niche[4]

The compound is not ubiquitously distributed in the plant kingdom.[3] It is highly specific to the
Periplocoideae sub-family of Apocynaceae.[3]

Primary Biological Sources[4]

e Hemidesmus indicus (Indian Sarsaparilla):

o Context: The root bark is rich in aromatic aldehydes.[3] While 2-hydroxy-4-
methoxybenzaldehyde is the dominant metabolite (>90% of volatile oil), the hydroxymethyl
variant co-occurs as a biosynthetic precursor or shunt metabolite.[3]

o Induction: Elicitation with methyl jasmonate in plant tissue cultures has been shown to
upregulate the biosynthetic flux toward this compound, validating its presence in the
plant's metabolic network.[1][3]
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o Decalepis hamiltonii (Swallow Root):

o Context: Similar to Hemidesmus, this plant accumulates C6-C1 phenolic flavors.[3] The
hydroxymethyl aldehyde is often sequestered in the tuberous roots, contributing to the
plant's antimicrobial defense system against soil-borne pathogens.[3]

» Ancient Organic Residues:

o Trace amounts have been identified in archaeological wine residues, likely as a
degradation product of lignocellulosic material or specific resinous additives used for
sealing amphorae.[3]

Biosynthetic Pathway (Mechanistic Insight)

The biosynthesis follows the Phenylpropanoid Pathway, diverging from the standard route of
vanillin synthesis.[3] The critical step is the oxidative functionalization of the para-methyl group
rather than its methylation.[3]

Pathway Logic[4]
e Precursor: The pathway begins with Phenylalanine, processed through the shikimate
pathway.[3]

e Chain Shortening: The C6-C3 skeleton (ferulic/coumaric acid derivatives) undergoes chain
shortening (likely CoA-dependent non-oxidative or oxidative) to form C6-C1 aromatic
aldehydes.[3]

o Divergence: The immediate precursor is 2-hydroxy-4-methylbenzaldehyde.[3]
o Route A (Major): Methylation of the phenolic -OH (or similar modification) leads to HMB.[3]

o Route B (Target):Cytochrome P450 monooxygenases catalyze the hydroxylation of the
C4-methyl group to a hydroxymethyl group.[3]

Biosynthesis Diagram

The following diagram illustrates the divergence from the canonical HMB pathway.[3]
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Figure 1: Biosynthetic divergence of 2-hydroxy-4-(hydroxymethyl)benzaldehyde from the
major HMB pathway in Hemidesmus indicus.[2]

Isolation & Purification Protocol

Challenge: The target molecule is structurally similar to the abundant HMB but significantly
more polar due to the hydroxymethyl group.[3] Standard steam distillation (used for HMB) is
inefficient for this compound.[3] Solution: Use a polarity-based fractionation strategy utilizing
Normal Phase Liquid Chromatography (NPLC).[3]

Materials Required[1][2][3][41[5][6][71[8][9][10]
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e Source Material: Dried roots of Hemidesmus indicus or Decalepis hamiltonii (milled to 40
mesh).

e Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane.[3]

» Stationary Phase: Silica Gel 60 (230—400 mesh).[3]

Step-by-Step Methodology
Phase 1: Exhaustive Extraction[3]
e Maceration: Suspend 100g of root powder in 500mL DCM:MeOH (1:1 v/v).

o Rationale: The methanol disrupts cell walls and solubilizes the polar hydroxymethyl
aldehyde, while DCM solvates the lipophilic backbone.[3]

o Agitation: Sonicate for 30 minutes at <40°C to prevent thermal degradation of the aldehyde
group.

« Filtration: Filter through Whatman No. 1 paper. Repeat extraction 2x. Combine filtrates.

» Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the
crude oleoresin.

Phase 2: Differential Partitioning

e Resuspend the crude extract in 100mL Water.
e Adjust pH to 4.0 (using 0.1N HCI) to ensure phenolic groups are protonated (non-ionized).[3]
e Wash 1 (Lipophilic Removal): Extract with Hexane (3 x 50mL).

o Outcome: Hexane removes lipids, waxes, and the majority of the non-polar 2-hydroxy-4-
methylbenzaldehyde.[3] Discard hexane layer (or save for HMB recovery).[3]

o Extraction 2 (Target Recovery): Extract the aqueous phase with Ethyl Acetate (3 x 50mL).

o Outcome: The target 2-hydroxy-4-(hydroxymethyl)benzaldehyde partitions into EtOAc.
[3]
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e Drying: Dry EtOAc layer over Anhydrous Na=SOa4 and concentrate.

Phase 3: Chromatographic Isolation[3]

o Column Packing: Prepare a silica gel column conditioned with Hexane:EtOAc (90:10).[3]
e Loading: Dissolve the EtOAc concentrate in minimum mobile phase and load.
» Elution Gradient:

o Fraction A (0-10% EtOAc): Elutes remaining HMB (Methoxy analog).[3]

o Fraction B (15-25% EtOAc):Target Compound Elution Window.

o Rationale: The hydroxymethyl group interacts more strongly with silica silanols than the
methoxy group, causing the target to elute after HMB.[3]

e TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (6:4).

o Visualization: Spray with 2,4-Dinitrophenylhydrazine (2,4-DNPH).[3] Aldehydes appear as
yellow/orange spots.[3] The target will have a lower R_f value than HMB.[3]

Analytical Validation

To confirm the isolation of 2-hydroxy-4-(hydroxymethyl)benzaldehyde and distinguish it from
its isomers, use the following spectral markers.
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Technique

Expected Signal Mechanistic Interpretation

1H NMR (DMSO-ds)

Chelated phenolic -OH
011.0-11.5 ppm (s, 1H) (intramolecular H-bond with
aldehyde).[3]

0 10.0 - 10.2 ppm (s, 1H)

Aldehyde proton (-CHO).[3]

04.5-4.7 ppm (s/d, 2H)

Diagnostic Signal: Benzylic
methylene (-CH2-OH).[3] This
distinguishes it from HMB
(which has -OCHs ~3.8 ppm)
and the methyl analog (which
has -CHs ~2.3 ppm).[3]

05.2-5.5ppm (t, 1H)

Hydroxyl proton of the
hydroxymethyl group
(exchangeable with D20).[3]

Mass Spectrometry

m/z 152 [M]+ Molecular ion.[3]

m/z 135 [M-OH]+

Loss of hydroxyl radical
(characteristic of benzyl
alcohols).[3]

IR Spectroscopy

Alcohol -OH stretch (absent in

3200-3400 cm~1 (Broad)
HMB/Methyl analog).[3]

Experimental Workflow Diagram

Crude Extract
(DCM:MeOH 1:1)

Remove Non-polars
Partition
(Water/Hexane)

EtOAc Extraction
(Target Enriched)
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Figure 2: Fractionation logic for separating the polar hydroxymethyl target from non-polar
isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1212545/docs#technical-guide-natural-occurrence-
isolation-of-2-hydroxy-4-hydroxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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